molecular formula C12H14O2 B1675387 Ligustilide CAS No. 81944-09-4

Ligustilide

Número de catálogo B1675387
Número CAS: 81944-09-4
Peso molecular: 190.24 g/mol
Clave InChI: IQVQXVFMNOFTMU-FLIBITNWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ligustilide is a natural chemical compound of the dihydro phthalide class. It is found in the highest concentration in wild celeries (Apium graveolens). It has also been found in Angelica sinensis and a variety of other plants including Todaroa montana . Ligustilide is a volatile compound, found in the essential oil of various herb roots .


Synthesis Analysis

The aromatization mechanisms of ligustilide, a versatile monomeric phthalide, were investigated. DFT calculations combined with control experiments prove that the aromatization could result from direct oxidation by triplet oxygen in mild conditions with no catalyst .


Molecular Structure Analysis

Ligustilide has a molecular formula of C12H14O2 and a molar mass of 190.242 g·mol−1 . The 3D structure of Ligustilide can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ligustilide has been found to have anti-inflammatory and anti-nociceptive effects. It has been shown to reduce the production of nitric oxide (NO) and PGE2 in LPS-activated RAW264.7 cells . It also inhibited the secretion of cytokines (IL-1α, IL-6, TNF-α) and differentiation factors (GM-CSF) in murine macrophages .


Physical And Chemical Properties Analysis

Ligustilide has a molecular weight of 190.24 and a CAS number of 4431-01-0 . It is a volatile compound found in the essential oil of various herb roots .

Aplicaciones Científicas De Investigación

Neuroprotective Effect in Alzheimer’s Disease

  • Scientific Field : Neurology
  • Application Summary : Ligustilide (LIG) has been shown to have a neuroprotective effect in Alzheimer’s disease (AD). It is believed to be involved in the alpha-processing of single transmembrane proteins, amyloid precursor protein (APP), and anti-aging protein Klotho .
  • Methods of Application : The study investigated the effects of LIG on cognitive deficits and metabolism of both APP and Klotho in AD double-transgenic (APP/PS1) mice and cultured human cells .
  • Results : Treatment with LIG significantly ameliorated memory impairment and Aβ levels and plaques burden. Specifically, LIG might act as a potent enhancer of α-secretase, disintegrin, and metalloprotease 10 (ADAM10), leading to upregulation of alpha-processing of both APP and Klotho .

Inhibition of Tumor Angiogenesis in Prostate Cancer

  • Scientific Field : Oncology
  • Application Summary : Ligustilide has been found to inhibit tumor angiogenesis by downregulating VEGFA secretion from cancer-associated fibroblasts in prostate cancer .
  • Methods of Application : The study involved treating cancer-associated fibroblasts (CAFs) with ligustilide and observing the effects on VEGFA secretion .
  • Results : Ligustilide was found to inhibit the secretion of VEGFA from prostate cancer-related fibroblasts (CAFs), and this signaling pathway is related to Toll-like receptor 4 (TLR4)-ERK/JNK/p38 .

Bone Formation Promotion

  • Scientific Field : Orthopedics
  • Application Summary : Ligustilide, a major bioactive component of Angelica sinensis, has been found to promote bone formation via the GPR30/EGFR pathway .
  • Methods of Application : The study involved treating cells with ligustilide and observing the effects on bone formation .
  • Results : Ligustilide was found to promote bone formation, which could be beneficial in conditions such as osteoporosis .

Modulation of TRPA1

  • Scientific Field : Pharmacology
  • Application Summary : Ligustilide has been identified as a novel modulator of TRPA1, a member of the transient receptor potential family of ion channels .
  • Methods of Application : The study involved treating cells with ligustilide and observing the effects on TRPA1 .
  • Results : Lower concentrations of Ligustilide were found to have an agonistic effect on TRPA1 .

Anti-inflammatory Effects

  • Scientific Field : Immunology
  • Application Summary : Ligustilide has been reported to have anti-inflammatory effects. It has been observed to suppress monocyte activation, NF-kB activation, and ROS production in response to inflammatory stimuli (TNF-α) in human umbilical vein endothelial cells .
  • Methods of Application : The study involved treating human umbilical vein endothelial cells with ligustilide and observing the effects on monocyte activation, NF-kB activation, and ROS production .
  • Results : Ligustilide was found to suppress monocyte activation, NF-kB activation, and ROS production in response to inflammatory stimuli (TNF-α) .

Stimulating Adipose-Derived Stem Cells

  • Scientific Field : Stem Cell Research
  • Application Summary : Ligustilide has been found to stimulate adipose-derived stem cells. This could have potential applications in regenerative medicine .
  • Methods of Application : The study involved treating adipose-derived stem cells with various concentrations of ligustilide for 24 and 48 hours .
  • Results : Ligustilide was found to stimulate adipose-derived stem cells .

Safety And Hazards

Ligustilide is toxic if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Ligustilide has been shown to protect against inflammatory and oxidative stress damage through induction of Klotho and Nrf2, but it has poor stability and bioavailability. Novel formulations will be needed for it to be clinically viable . It has also been shown to protect against inflammatory damage and vascular dysfunction in preclinical studies .

Propiedades

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ligustilide

CAS RN

4431-01-0, 81944-09-4
Record name Ligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustilide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z-ligustilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4431-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIGUSTILIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ligustilide
Reactant of Route 2
Ligustilide
Reactant of Route 3
Ligustilide
Reactant of Route 4
Ligustilide
Reactant of Route 5
Ligustilide
Reactant of Route 6
Ligustilide

Citations

For This Compound
6,630
Citations
Q Xie, L Zhang, L Xie, Y Zheng, K Liu… - Phytotherapy …, 2020 - Wiley Online Library
Z‐ligustilide is a natural benzoquinone derivative … Z‐ligustilide has poor oral bioavailability in rats due to severe first‐pass metabolic reactions. New evidence suggests that Z‐ligustilide …
Number of citations: 55 onlinelibrary.wiley.com
A Schinkovitz, SM Pro, M Main, SN Chen… - Journal of natural …, 2008 - ACS Publications
Monomeric phthalides such as Z-ligustilide (1) and Z-butylidenephthalide (2) are major constituents of medicinal plants of the Apiaceae family. While 1 has been associated with a …
Number of citations: 48 pubs.acs.org
J YANG, H CHEN, WU Jiang, S GONG, C CHEN… - Chinese Herbal …, 2012 - Elsevier
… The article reviewed the research progress of ligustilide in recent years and elaborated its … component of phthalides is ligustilide. And the plants with higher content of ligustilide are …
Number of citations: 22 www.sciencedirect.com
J Zhong, F Pollastro, J Prenen, Z Zhu… - … -European Journal of …, 2011 - Springer
TRPA1 is activated by electrophilic compounds such as mustard oil (MO). Here, we demonstrate a bimodal sensitivity of TRPA1 to ligustilide (Lig), an electrophilic volatile …
Number of citations: 63 link.springer.com
R Yan, NL Ko, SL Li, YK Tam, G Lin - Drug Metabolism and Disposition, 2008 - ASPET
… of ligustilide, administered in its pure form and in an herbal extract, in rats. After iv administration of pure ligustilide, it was … The iv clearance (CL) of ligustilide after Chuanxiong extract …
Number of citations: 157 dmd.aspetjournals.org
X Kuang, Y Yao, JR Du, YX Liu, CY Wang, ZM Qian - Brain research, 2006 - Elsevier
Radix Angelica sinensis, known as Danggui in Chinese, has been used to treat cardiovascular and cerebrovascular diseases in Traditional Chinese Medicine for a long time. Modern …
Number of citations: 218 www.sciencedirect.com
Q Lu, TQ Qiu, H Yang - European journal of pharmacology, 2006 - Elsevier
… effect of ligustilide on VSMCs proliferation. The results show that ligustilide significantly inhibited VSMCs proliferation and cell cycle progression. Further analysis shows that ligustilide …
Number of citations: 92 www.sciencedirect.com
JW Chung, RJ Choi, EK Seo, JW Nam… - Archives of pharmacal …, 2012 - Springer
… , (Z)-ligustilide was tested for its anti-inflammatory activities in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. We found that (Z)-ligustilide … that (Z)-ligustilide inhibited the …
Number of citations: 89 link.springer.com
MD Zhu, LX Zhao, XT Wang, YJ Gao, ZJ Zhang - Brain research bulletin, 2014 - Elsevier
… ligustilide also inhibited CFA-induced TNF-α, IL-1β, and IL-6 up-regulation and microglial activation in the spinal cord. Taken together, our data suggest that ligustilide … of ligustilide in the …
Number of citations: 67 www.sciencedirect.com
HY Peng, JR Du, GY Zhang, X Kuang… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Preparation of Animals All animal experiments were carried out in accordance with the National Institutes of Health guidelines for the care and use of …
Number of citations: 115 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.